molecular formula C16H11ClN2O4 B4819162 (5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B4819162
M. Wt: 330.72 g/mol
InChI Key: JRUJAUZRHFGBEF-XYOKQWHBSA-N
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Description

(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method starts with the preparation of the diazinane trione core, followed by the introduction of the chlorophenyl and furan groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with varying properties.

Scientific Research Applications

(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-[(2-bromophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a bromine atom instead of chlorine.

    (5E)-1-[(2-methylphenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. This makes it distinct from its analogs and valuable for specific applications.

Properties

IUPAC Name

(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-13-6-2-1-4-10(13)9-19-15(21)12(14(20)18-16(19)22)8-11-5-3-7-23-11/h1-8H,9H2,(H,18,20,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUJAUZRHFGBEF-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
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(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
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(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
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(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
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(5E)-1-[(2-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

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